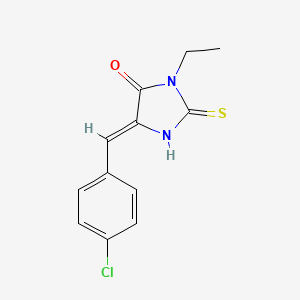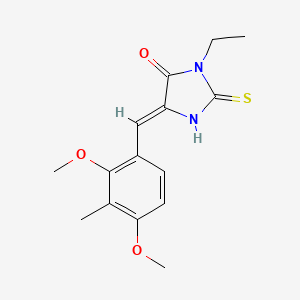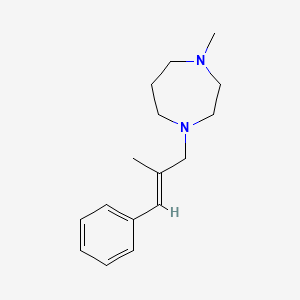![molecular formula C13H11N3O5 B5911069 N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
N-[3-(acetylamino)phenyl]-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-5-nitro-2-furamide, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and has since been used for the treatment of various bacterial and parasitic infections. Furazolidone is a broad-spectrum antibiotic that works by inhibiting bacterial growth and replication.
Mécanisme D'action
Furazolidone works by inhibiting the activity of bacterial enzymes such as nitroreductase and NADH oxidase. This results in the production of reactive oxygen species that damage bacterial DNA and proteins, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
Furazolidone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various enzymes such as ATPase, RNA polymerase, and DNA gyrase. It has also been shown to affect the structure and function of bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
Furazolidone has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable under a wide range of conditions. However, it has several limitations, including its potential toxicity and the development of bacterial resistance.
Orientations Futures
There are several future directions for the study of Furazolidone. One area of research is the development of new analogs with improved antibacterial and antiprotozoal properties. Another area of research is the study of the mechanism of action of Furazolidone and its effects on bacterial physiology. Additionally, the potential use of Furazolidone in combination with other antibiotics is an area of interest for future research.
Conclusion:
Furazolidone is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antiprotozoal agent. Its mechanism of action involves the inhibition of bacterial enzymes, ultimately leading to bacterial death. Furazolidone has several advantages for use in laboratory experiments, but also has limitations such as potential toxicity and bacterial resistance. Future research directions include the development of new analogs and the study of its effects on bacterial physiology.
Méthodes De Synthèse
The synthesis of Furazolidone involves the reaction of 3-acetylaminoacetophenone with 5-nitro-2-furoic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
Furazolidone has been extensively studied for its antibacterial and antiprotozoal properties. It has been used in the treatment of various bacterial infections such as typhoid fever, cholera, and urinary tract infections. It has also been used to treat parasitic infections such as giardiasis and trichomoniasis.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-8(17)14-9-3-2-4-10(7-9)15-13(18)11-5-6-12(21-11)16(19)20/h2-7H,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSSSPHKIZWHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-carboxamide, 5-nitro-N-(3-acetylaminophenyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)


![2-mercapto-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911034.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)